molecular formula C40H30N4 B6319132 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline CAS No. 1610471-69-6

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

Cat. No.: B6319132
CAS No.: 1610471-69-6
M. Wt: 566.7 g/mol
InChI Key: XDTZQQXBFDIDSL-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline is a useful research compound. Its molecular formula is C40H30N4 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95% is 566.24704697 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation and Bioremediation

Pyrene, a polycyclic aromatic hydrocarbon (PAH), has been studied extensively for its environmental impact and the bioremediation approaches to mitigate its effects. The study by Qutob et al. (2022) reviews the bioremediation of pyrene using Mycobacterium strains. These strains can efficiently degrade pyrene, reducing its concentration in contaminated sites. Such research is critical for developing strategies to clean up environments polluted with PAHs, suggesting potential applications for related compounds in environmental remediation.

Photophysical Studies for Material Science

The photophysical properties of pyrene derivatives are of interest in material science, particularly in studying the interaction of potential carcinogens with biologically relevant macromolecules. Banerjee et al. (2013) conducted ultrafast spectroscopic studies on benzo[a]pyrene (BP), revealing insights into energy/charge transfer reactions crucial for designing optoelectronic materials. Such studies underscore the importance of understanding the interactions at the molecular level, which could be relevant for "4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%" in similar applications.

Detoxification and Food Safety

The role of probiotic and lactic acid bacteria in detoxifying benzo[a]pyrene, as reviewed by Shoukat (2020), highlights the potential of biological agents in mitigating the effects of toxic compounds found in the environment and food. This area of research is crucial for improving food safety and reducing health risks associated with PAH exposure.

Advanced Materials and Thermoelectric Performance

Research on enhancing the thermoelectric performance of materials, such as the study on PEDOT:PSS by Zhu et al. (2017), indicates the ongoing efforts to improve the efficiency of organic thermoelectric materials. While "4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%" is not directly mentioned, its structural complexity and potential electronic properties could make it an interesting candidate for similar studies in the field of advanced functional materials.

Mechanism of Action

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of covalent organic frameworks (COFs). This compound acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions .

Mode of Action

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline interacts with its targets through condensation polymerization. It forms conjugated pyrene-based COFs, such as PyDF-COF and PyBMT-COF, when combined with other compounds like 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .

Biochemical Pathways

The compound plays a crucial role in the formation of COFs, which are involved in various biochemical pathways. For instance, the introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF enhances intrinsic proton conductivity .

Result of Action

The result of the action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of stable and luminescent COFs. These COFs exhibit strong fluorescence emissions in various solvents, with their emission maxima gradually red-shifting upon increasing the polarity of the solvent . They also demonstrate photocatalytic hydrogen production .

Action Environment

The action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline can be influenced by environmental factors. For instance, the presence of light can affect its fluorescence properties . Additionally, the compound’s stability and efficacy can be affected by temperature and humidity .

Properties

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZQQXBFDIDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610471-69-6
Record name 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.